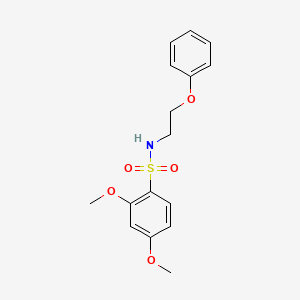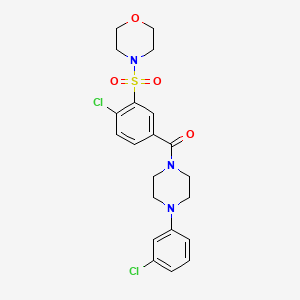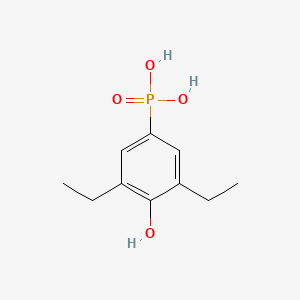
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound. The molecular formula is C16H19NO5S .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide under specific conditions, namely for 20 min at 110°C in 10% dimethoxyethane in toluene, afforded the desired product in 87% yield with exclusive ortho-selectivity .Chemical Reactions Analysis
The aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene with t-butoxide should be carried out under controlled conditions in order to avoid the formation of byproducts .科学的研究の応用
Synthesis and Biochemical Evaluation
The compound 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is part of the broader category of benzenesulfonamide derivatives, which have been extensively studied for their biological and chemical properties. For instance, the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide showing high-affinity inhibition of this enzyme in vitro, indicating potential applications in neurological research and therapy (Röver et al., 1997).
Photochemical and Photophysical Properties
Another significant application area for benzenesulfonamide derivatives is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base reported promising photochemical and photophysical properties, including high singlet oxygen quantum yield suitable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Polymorphism and Material Science
In material science, the polymorphism of aromatic sulfonamides, including fluorine-substituted N-(2-phenoxyphenyl)benzenesulfonamides, has been explored to understand the effect of fluorine groups on the polymorphic behavior of these compounds. This research provides valuable insights into the molecular arrangement and stability of sulfonamide-based materials, which could have implications for drug formulation and other applications (Terada et al., 2012).
Antimicrobial and Antituberculosis Activity
Benzenesulfonamide derivatives have also been evaluated for their antimicrobial activities, including potential applications in treating tuberculosis. A study on the synthesis, docking study, and biological evaluation of new thiourea derivatives bearing benzenesulfonamide moiety highlighted compounds with significant antimycobacterial activity, suggesting potential use in developing new antituberculosis drugs (Ghorab et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Furthermore, benzenesulfonamide derivatives have been studied for their ability to inhibit human enzymes like carbonic anhydrase, which is implicated in various physiological and pathological processes. Research into novel sulfonamides incorporating 1,3,5-triazine moieties demonstrated inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, with potential therapeutic applications in managing hypoxic tumors (Garaj et al., 2005).
特性
IUPAC Name |
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-8-9-16(15(12-14)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQGHMIEFMHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)